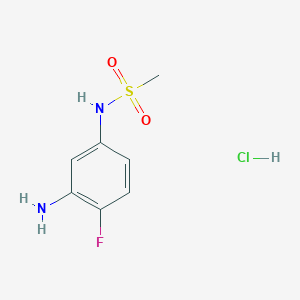

N-(3-Amino-4-fluorophenyl)methanesulfonamide hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N-(3-Amino-4-fluorophenyl)methanesulfonamide hydrochloride” is a chemical compound with the CAS Number: 1778734-56-7 . It has a molecular weight of 240.69 . The compound is a solid at room temperature .

Molecular Structure Analysis

The linear formula of this compound is C7 H9 F N2 O2 S . Cl H . The InChI Code is 1S/C7H9FN2O2S.ClH/c1-13(11,12)10-5-2-3-6(8)7(9)4-5;/h2-4,10H,9H2,1H3;1H .Physical And Chemical Properties Analysis

“N-(3-Amino-4-fluorophenyl)methanesulfonamide hydrochloride” is a solid at room temperature . It has a molecular weight of 240.69 .Scientific Research Applications

Analytical Chemistry Applications : One study describes an analytical procedure that precisely determines the amino acid composition of a protein or peptide from a single hydrolysate using methanesulfonic acid. This method has advantages in analyzing neutralized hydrolysates directly on ion exchange columns and distinguishing between different types of sulfhydryl groups (Simpson et al., 1976). Another study highlights the use of methanesulfonamides in the fluorescence analysis of bioisosteric adrenergic catecholamines, suggesting potential applications in developing analytical methods for these compounds (Kensler et al., 1976).

Biochemical Insights : Research on methanesulfonates, including methanesulfonyl fluoride, reveals their reactions with acetylcholinesterase, forming an inactive derivative. This study provides insights into enzyme inhibition and the effects of fluoride on these reactions, which could inform biochemical studies and drug design (Greenspan & Wilson, 1970).

Synthesis and Chemical Properties : A novel synthetic protocol for α-fluoro(disulfonyl)methane and its analogues showcases the utility of these compounds as synthons in preparing various fluoromethylated organic molecules. This research underscores the versatility and economic advantages of using C–S bond-forming strategies in organic synthesis (Prakash et al., 2010).

Pharmacological Research : The synthesis and evaluation of (4-methanesulfonamidophenoxy)propanolamines as potential Class III antiarrhythmic agents highlight the exploration of methanesulfonamides in developing new therapeutic agents. These compounds demonstrate significant potential due to their ability to block potassium channels, which is crucial in treating arrhythmias (Connors et al., 1991).

Safety and Hazards

properties

IUPAC Name |

N-(3-amino-4-fluorophenyl)methanesulfonamide;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9FN2O2S.ClH/c1-13(11,12)10-5-2-3-6(8)7(9)4-5;/h2-4,10H,9H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZVFOMCNSWINAV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)NC1=CC(=C(C=C1)F)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10ClFN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.68 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-Amino-4-fluorophenyl)methanesulfonamide hydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-2-(thiophen-3-yl)acetamide](/img/structure/B2861033.png)

![N-(4-bromo-3-methylphenyl)-2-((3-(3,4-dichlorophenyl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2861035.png)

![N1-(2-([2,3'-bithiophen]-5-yl)ethyl)-N2-(thiophen-2-ylmethyl)oxalamide](/img/structure/B2861038.png)

![9-(4-bromophenyl)-3-butyl-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2861044.png)

![N-(4-fluorobenzyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide](/img/structure/B2861046.png)